ethyl 2-[8-(3-chloro-4-methoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate
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Overview
Description
Ethyl 2-[8-(3-chloro-4-methoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate is a complex organic compound with a unique structure that includes a purine ring system fused with an imidazole ring
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of complex organic compounds often involves multiple steps, including reactions such as condensation, esterification, and cyclization. For instance, the synthesis of 2-dialkylamino ethyl-[(3-thiophenyl)methoxy] acetate hydrochloride demonstrated learning and memory facilitation in mice, highlighting the potential neurological applications of synthesized organic compounds (Jiang Jing-ai, 2006). Similarly, the preparation of derivatives and their reactions provide insights into the chemical behavior and potential applications of synthesized molecules, as seen in studies involving methoxychlor derivatives (W. H. Baarschers & J. Vukmanich, 1986).
Antimicrobial and Antioxidant Activities
The antimicrobial and antioxidant properties of synthesized compounds are of significant interest in medicinal chemistry and biochemistry. Research on 8-Ethoxycoumarin derivatives revealed their potential antimicrobial activities, offering a foundation for developing new therapeutic agents (H. M. Mohamed et al., 2012). This suggests that compounds with similar structures could be explored for their biological activities.
Enzyme Inhibition and Pharmaceutical Applications
The study of enzyme inhibition by chemical compounds provides crucial information for drug development, particularly in designing molecules with specific therapeutic targets. For example, the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes offers insights into the metabolic pathways that could influence the efficacy and safety of pharmaceutical compounds (S. Coleman et al., 2000).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[8-(3-chloro-4-methoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of 3-chloro-4-methoxyaniline with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications to introduce the purine and imidazole rings .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[8-(3-chloro-4-methoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms like chlorine can be substituted with other groups such as alkyl or aryl groups
Properties
IUPAC Name |
ethyl 2-[6-(3-chloro-4-methoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O5/c1-4-30-14(26)10-25-17(27)15-16(22(2)19(25)28)21-18-23(7-8-24(15)18)11-5-6-13(29-3)12(20)9-11/h5-6,9H,4,7-8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJYPPCPPYSFEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2CCN3C4=CC(=C(C=C4)OC)Cl)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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